Benzyl (4-iodopyridin-2-yl)carbamate
Overview
Description
Benzyl (4-iodopyridin-2-yl)carbamate: is a chemical compound with the molecular formula C13H11IN2O2 and a molecular weight of 354.14 g/mol . It is a derivative of pyridine, featuring an iodine atom at the 4-position and a carbamate group at the 2-position of the pyridine ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination and Carboxylation: One common method for synthesizing carbamates involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Copper-Catalyzed Coupling: Another method involves the copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides, providing α-substituted amides or N-protected amines in a single step.
Industrial Production Methods: Industrial production of benzyl (4-iodopyridin-2-yl)carbamate typically involves large-scale synthesis using optimized versions of the above methods. The process is designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl (4-iodopyridin-2-yl)carbamate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the carbamate group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or substituted amines.
Oxidation Products: Oxidation can yield pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
Chemistry:
Building Block: Benzyl (4-iodopyridin-2-yl)carbamate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Enzyme Inhibition:
Industry:
Mechanism of Action
The mechanism of action of benzyl (4-iodopyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carbamate group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- Benzyl (4-bromopyridin-2-yl)carbamate
- Benzyl (4-chloropyridin-2-yl)carbamate
- Benzyl (4-fluoropyridin-2-yl)carbamate
Uniqueness: Benzyl (4-iodopyridin-2-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different reaction pathways and interactions with molecular targets.
Properties
IUPAC Name |
benzyl N-(4-iodopyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOXKTBSXKATNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192590 | |
Record name | Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-09-1 | |
Record name | Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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